molecular formula C7H9N3O4 B2830774 ethyl (3-nitro-1H-pyrazol-1-yl)acetate CAS No. 102039-43-0

ethyl (3-nitro-1H-pyrazol-1-yl)acetate

Cat. No. B2830774
CAS RN: 102039-43-0
M. Wt: 199.166
InChI Key: AOTWNAYPOPITHS-UHFFFAOYSA-N
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Description

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 . It has a molecular weight of 199.17 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of pyrazole compounds, such as ethyl (3-nitro-1H-pyrazol-1-yl)acetate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of ethyl (3-nitro-1H-pyrazol-1-yl)acetate comprises two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms . The InChI key for this compound is AOTWNAYPOPITHS-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving pyrazole compounds are diverse and can be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a solid compound with a melting point of 97°C . It has a predicted boiling point of 331.7±22.0 °C and a predicted density of 1.41±0.1 g/cm3 .

Scientific Research Applications

Energetic Materials and Explosives

Ethyl (3-nitro-1H-pyrazol-1-yl)acetate is a promising candidate for the development of energetic materials. Researchers have explored its use in explosives due to its favorable energetic properties. These materials are essential for applications such as propellants, pyrotechnics, and military ordnance. Further investigations into its stability, sensitivity, and performance are ongoing .

Antitumor Potential

The compound’s nitro group and pyrazole ring contribute to its biological activity. Some derivatives of ethyl (3-nitro-1H-pyrazol-1-yl)acetate have demonstrated antitumor effects against various cancer cell lines. Researchers continue to explore its potential as an anticancer agent .

Antiparasitic Agents

Certain derivatives of this compound exhibit antiparasitic activity. For instance, they have been evaluated against protozoan parasites, including Trypanosoma and Leishmania species. These findings suggest a potential role in combating parasitic infections .

Antibacterial Properties

Studies have indicated that ethyl (3-nitro-1H-pyrazol-1-yl)acetate derivatives possess antibacterial properties. Researchers have investigated their efficacy against both Gram-positive and Gram-negative bacteria. These compounds could contribute to the development of new antibiotics .

Antiviral Agents

The compound’s structural features make it an interesting candidate for antiviral drug development. Researchers have explored its potential against various viruses, including RNA viruses. Further studies are needed to assess its efficacy and safety .

Molecular Simulation Studies

In silico studies have been conducted to understand the binding interactions of ethyl (3-nitro-1H-pyrazol-1-yl)acetate derivatives with specific protein targets. For example, molecular simulations revealed its favorable binding pattern in the active site of Leishmania major pteridine reductase 1 (LmPTR1), which is associated with antipromastigote activity .

Safety and Hazards

The safety information for ethyl (3-nitro-1H-pyrazol-1-yl)acetate indicates that it is classified under GHS07. The hazard statements include H302, H312, and H332, suggesting that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on ethyl (3-nitro-1H-pyrazol-1-yl)acetate and similar compounds could involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

ethyl 2-(3-nitropyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-3-6(8-9)10(12)13/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTWNAYPOPITHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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